11-benzyl-3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both allylsulfanyl and benzyl groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often include heating in solvents like toluene or ethanol, with catalysts such as ammonium acetate or calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in solvents like ethanol, toluene, or dichloromethane .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzyl derivatives. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring system and are known for their anticancer and anti-inflammatory properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness
2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is unique due to the presence of both allylsulfanyl and benzyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
CAS No. |
368889-46-7 |
---|---|
Molecular Formula |
C22H23N3S3 |
Molecular Weight |
425.6g/mol |
IUPAC Name |
11-benzyl-3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C22H23N3S3/c1-3-12-26-20-19-17-10-11-25(14-16-8-6-5-7-9-16)15-18(17)28-21(19)24-22(23-20)27-13-4-2/h3-9H,1-2,10-15H2 |
InChI Key |
GKPTVTXANHXVRI-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC(=NC2=C1C3=C(S2)CN(CC3)CC4=CC=CC=C4)SCC=C |
Canonical SMILES |
C=CCSC1=NC(=NC2=C1C3=C(S2)CN(CC3)CC4=CC=CC=C4)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.